1-(3-Chloro-5-fluorophenyl)propan-1-one
Description
1-(3-Chloro-5-fluorophenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone with a 3-chloro-5-fluorophenyl group at the carbonyl position. This compound is part of a broader class of aromatic ketones, which are pivotal intermediates in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOVATHOZRDABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-5-fluorobenzoic acid.
Reduction: Formation of 1-(3-chloro-5-fluorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-(3-Chloro-5-fluorophenyl)propan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
Key Observations :
- Electron-Withdrawing Effects : Chloro and fluoro groups reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions.
- Steric and Electronic Modifications : Bromine substituents (e.g., in and ) increase molecular weight and alter reactivity compared to chlorine/fluorine analogs.
Functional Group Modifications
Key Observations :
Physicochemical Properties
- Lipophilicity : The logP value of this compound is influenced by its halogen substituents. For example, its analog 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one has a logP of 4.95, indicating high lipophilicity suitable for membrane penetration in drug design .
- Thermal Stability : Brominated analogs (e.g., and ) may exhibit lower thermal stability due to the weaker C-Br bond compared to C-Cl or C-F bonds.
Biological Activity
1-(3-Chloro-5-fluorophenyl)propan-1-one is an organic compound notable for its unique structural characteristics, which include a propanone moiety linked to a phenyl ring substituted with chlorine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C9H8ClF
- Molecular Weight : Approximately 188.61 g/mol
- Structure : The compound features a propanone group attached to a chlorinated and fluorinated phenyl ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, potentially leading to the inhibition or activation of various cellular pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The specific mechanisms remain under investigation, but preliminary data suggest that it may inhibit key signaling pathways involved in cell proliferation.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. For example, it has been studied for its ability to inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis, making it a candidate for further development in oncology.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that suggest significant antimicrobial activity.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (e.g., MCF-7), the compound was found to reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer properties.
- Kinase Inhibition Assays : In vitro kinase assays demonstrated that this compound effectively inhibited EGFR (epidermal growth factor receptor) kinase activity, which is crucial for many cancer therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
